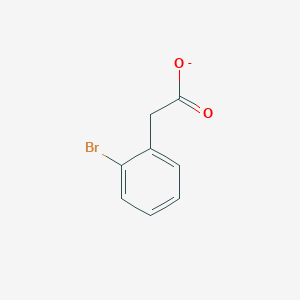
2-(2-Bromophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(2-bromophenyl)acetate derivatives for reproducibility?
- Methodology : The esterification of 2-(2-bromophenyl)acetic acid with methanol in the presence of catalytic H₂SO₄ (85°C, 3 hours) yields methyl this compound with 95% efficiency. Key steps include reflux conditions, extraction with diethyl ether, and purification via acid-base washes. Characterization by ¹H/¹³C-NMR and TLC (Rf = 0.45 in 5% EtOAc:Hexanes) ensures product integrity . For malonate derivatives (e.g., dimethyl 2-(2-bromophenyl)malonate), sodium hydride-mediated alkylation of the parent acetate in dimethyl carbonate achieves 85% yield after flash chromatography .
Q. What analytical techniques are critical for characterizing this compound derivatives?
- Methodology : Combine spectroscopic and elemental analysis:
- ¹H/¹³C-NMR : Resolves aromatic protons (δ 7.08–7.55 ppm) and ester/acetate groups (δ 3.69–3.78 ppm) .
- CHNS elemental analysis : Validates stoichiometry (e.g., C% 41.85–50.32, S% 6.70–8.60 for triazole-thioacetate derivatives) .
- TLC/HPLC : Monitors reaction progress and purity (e.g., Rf = 0.35 for malonates) .
Q. How should researchers handle stability and storage of this compound intermediates?
- Methodology : Store derivatives at 0–6°C in airtight containers under inert gas (e.g., N₂). For example, 2-(2-bromophenyl)acetaldehyde, synthesized via Dess-Martin periodinane (DMP) oxidation of 2-(2-bromophenyl)ethanol, is moisture-sensitive and requires cold storage to prevent degradation .
Advanced Research Questions
Q. What strategies enhance the pharmacological activity of this compound-based compounds?
- Methodology : Structural modifications improve bioactivity:
- Cation exchange : Converting 2-(5-(2-bromophenyl)-4-substituted-1,2,4-triazol-3-yl)thio)acetate acids to sodium, potassium, or 2-aminoethanol salts increases actoprotective effects by 8–10% .
- Substituent optimization : Ethyl or phenyl groups at the 4-position of the triazole ring reduce activity compared to methyl groups, highlighting steric and electronic dependencies .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for this compound derivatives?
- Methodology : Use comparative assays and computational modeling:
- In vivo actoprotective assays : Test derivatives against controls (e.g., bemethyl) at 50 mg/kg doses. Compound Ilj (2-aminoethanol salt) showed moderate efficacy but did not surpass the reference drug, suggesting limitations in bioavailability .
- Density Functional Theory (DFT) : Predict electronic effects of substituents (e.g., bromine’s electron-withdrawing impact on aromatic rings) to guide synthetic priorities .
Q. What catalytic methods enable enantioselective functionalization of this compound scaffolds?
- Methodology : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using 2-bromophenylboronic acid (CAS 244205-40-1) introduce aryl/heteroaryl groups at the bromine site. Optimize ligand systems (e.g., BINAP) for asymmetric induction .
Q. How do researchers evaluate the metabolic stability of this compound derivatives in preclinical studies?
- Methodology :
- In vitro microsomal assays : Incubate derivatives with liver microsomes (human/rat) to measure half-life (t₁/₂) and clearance rates.
- UHPLC-MS/MS : Quantify metabolites (e.g., hydrolyzed acetic acid derivatives) using protocols from Cancer Metabolism Research Kits .
Q. Methodological Notes
- Contradictions in Data : Variability in yields (e.g., 76–95% for triazole derivatives ) may arise from purification methods (e.g., column chromatography vs. recrystallization). Standardize protocols using Halide Certificates to verify starting material purity .
- Safety Protocols : Derivatives like 2-(2-bromophenyl)-2-(dimethylamino)acetonitrile require handling under fume hoods due to inhalation/contact toxicity .
Comparison with Similar Compounds
Positional Isomers: 2-Bromo vs. 3-Bromo Substitution
Key Insight : Ortho-substitution reduces rotational freedom, affecting molecular packing in crystals and biological target binding .
Ester Derivatives: Methyl vs. Ethyl Esters
Key Insight : Ethyl esters exhibit marginally higher lipophilicity (higher XLogP₃), enhancing membrane permeability in drug candidates .
Substituted Derivatives: Fluorinated and Amino Variants
Key Insight: Fluorination reduces metabolic degradation, while amino groups facilitate hydrogen bonding in target interactions .
Actoprotective Activity of Triazole Derivatives
| Compound | Substituent (R) | Actoprotective Effect (%) |
|---|---|---|
| IIj (2-Aminoethanol salt) | Ethyl | 22.88% |
| IIb (Sodium salt) | Methyl | 20.45% |
| IIk (Potassium salt) | Phenyl | 13.48% |
Key Insight : Ethyl substituents enhance actoprotective efficacy compared to methyl or phenyl groups due to optimized steric and electronic profiles .
Antimicrobial Activity
| Compound | Microbial Target | Inhibition (%) |
|---|---|---|
| IIf–IIh (Phenyl substituents) | Pseudomonas aeruginosae | 40–55% |
| IIj (Ethyl substituent) | Candida albicans | 65% |
Key Insight : Phenyl groups reduce antimicrobial activity compared to ethyl substituents, likely due to reduced solubility .
Research Findings and Data Tables
Table 1: Physicochemical Properties of Key Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP₃ |
|---|---|---|---|
| Methyl this compound | C₉H₉BrO₂ | 229.08 | 1.6 |
| Ethyl this compound | C₁₀H₁₁BrO₂ | 243.10 | 2.1 |
| Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate | C₁₀H₉BrF₂O₂ | 277.08 | 2.8 |
Properties
Molecular Formula |
C8H6BrO2- |
|---|---|
Molecular Weight |
214.04 g/mol |
IUPAC Name |
2-(2-bromophenyl)acetate |
InChI |
InChI=1S/C8H7BrO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11)/p-1 |
InChI Key |
DWXSYDKEWORWBT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















